1-[1-(3-Cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea

Catalog No.
S7298588
CAS No.
M.F
C21H23N3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(3-Cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)c...

Product Name

1-[1-(3-Cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea

IUPAC Name

1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c1-15(17-7-3-6-16(12-17)14-22)23-20(25)24-21(10-5-11-21)18-8-4-9-19(13-18)26-2/h3-4,6-9,12-13,15H,5,10-11H2,1-2H3,(H2,23,24,25)

InChI Key

WTTDYPNXTLTGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)NC2(CCC2)C3=CC(=CC=C3)OC
1-[1-(3-Cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea is a synthetic chemical compound that has potential implications in various fields of research and industry. It is a promising candidate for drug discovery and development due to its unique chemical structure and biological properties. The purpose of this paper is to provide an overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea is a synthetic chemical compound with the chemical formula C20H22N2O2. It is also known as CB1R antagonist SR141716A and Rimonabant. Rimonabant is a selective antagonist of the cannabinoid receptor type 1 (CB1R), which is expressed in the central nervous system and peripheral tissues. CB1R is involved in the regulation of several physiological processes, including appetite, digestion, metabolism, and mood.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea is a white solid with a molecular weight of 334.4 g/mol. Its melting point is 230-240°C. The compound is slightly soluble in water, but soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is stable under normal conditions and has a half-life of about 16 hours in vivo.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea can be synthesized by reacting 3-cyanophenylethylamine with 3-methoxycyclobutanone in the presence of a base, followed by reaction with urea. The product can be purified by recrystallization from ethanol.
The synthesized compound can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. The NMR spectrum of 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea shows characteristic peaks for the aromatic and cyclobutyl rings, as well as the urea group. The MS spectrum shows a molecular ion peak at m/z 335, confirming the molecular weight of the compound.
Several analytical methods can be used to quantify the concentration of 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea in biological samples, including liquid chromatography (LC) and gas chromatography (GC) coupled with MS or UV detection. LC-MS is a widely used method due to its high sensitivity and selectivity. GC-MS can also be used but requires derivatization of the compound.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea is a potent and selective antagonist of CB1R, with an affinity in the nanomolar range. It has been shown to reduce food intake and body weight in animal models and humans. It also has potential therapeutic effects in various conditions, including obesity, diabetes, and drug addiction.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea has been shown to have low toxicity in animal studies, with no adverse effects observed at therapeutic doses. However, it has been associated with psychiatric side effects, including depression, anxiety, and suicide ideation, in human clinical trials. As a result, its clinical development has been halted.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea has potential applications in various fields of research and industry, including drug discovery and development, neuroscience, and obesity research.
Research on 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea has mainly focused on its CB1R antagonistic activity and its potential therapeutic effects in obesity, diabetes, and drug addiction. However, the compound has also shown promise in other fields, including cancer research, inflammation, and pain management.
The potential implications of 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea in various fields of research and industry are numerous. In drug discovery and development, it can be used as a lead compound for the development of CB1R antagonists with improved pharmacological properties. In neuroscience, it can be used to study the role of CB1R in the regulation of physiological processes and the development of new treatments for neurological disorders. In obesity research, it can be used as a tool to understand the underlying mechanisms of appetite and metabolism and the development of new anti-obesity drugs.
Limitations
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea has several limitations that need to be addressed in future research. These include its potential psychiatric side effects, its short half-life, and its limited solubility in water. Moreover, its clinical development has been halted due to safety concerns, limiting its potential in therapeutic applications.
Future research on 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea could focus on the following areas:
1. Development of derivatives with improved pharmacological properties, including higher selectivity and affinity for CB1R and longer half-life.
2. Investigation of the underlying mechanisms of the psychiatric side effects associated with the compound and the development of new treatments to mitigate these effects.
3. Evaluation of the potential of the compound in other fields, including cancer research, inflammation, and pain management.
4. Optimization of the synthesis and purification methods for the compound to increase its yield and purity.
5. Development of new analytical methods for the quantification of the compound in biological samples with higher accuracy and precision.
6. Investigation of the potential of the compound in combination with other drugs for the treatment of various conditions.
7. Evaluation of the safety and toxicity of the compound in long-term studies.
1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea is a synthetic chemical compound with potential implications in various fields of research and industry, including drug discovery and development, neuroscience, and obesity research. Despite its potential, the compound has several limitations that need to be addressed in future research, including its safety concerns and limited solubility. Future research on the compound could lead to the development of new drugs with improved pharmacological properties and the discovery of new therapeutic applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

349.17902698 g/mol

Monoisotopic Mass

349.17902698 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-27-2023

Explore Compound Types